(Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide
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Overview
Description
(Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide typically involves the condensation of 3,4-diphenylthiazole-2-amine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the thiazole or furan rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that thiazole derivatives can interact with various biological targets, making them promising candidates for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique properties can be harnessed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole and furan rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share structural similarities with (Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-2-ylmethanol are structurally related to the furan ring in the compound.
Uniqueness
What sets this compound apart is its unique combination of thiazole and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3,4-diphenyl-1,3-thiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-19(18-12-7-13-24-18)21-20-22(16-10-5-2-6-11-16)17(14-25-20)15-8-3-1-4-9-15/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUWKCDVRSUCRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CO3)N2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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